molecular formula C10H14ClN5 B14002374 3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine CAS No. 29049-32-9

3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine

Cat. No.: B14002374
CAS No.: 29049-32-9
M. Wt: 239.70 g/mol
InChI Key: YDZGFCDOCQZNTR-UHFFFAOYSA-N
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Description

3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine is a chemical compound with the molecular formula C10H14ClN5 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-hydrazinopyridazine: A closely related compound with similar chemical properties.

    6-chloropyridazin-3-yl hydrazine:

Uniqueness

3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

29049-32-9

Molecular Formula

C10H14ClN5

Molecular Weight

239.70 g/mol

IUPAC Name

3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine

InChI

InChI=1S/C10H14ClN5/c1-3-5-16(6-4-2)8-7-9(13-12)14-15-10(8)11/h3-4,7H,1-2,5-6,12H2,(H,13,14)

InChI Key

YDZGFCDOCQZNTR-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC(=NN=C1Cl)NN

Origin of Product

United States

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